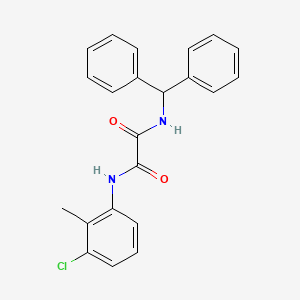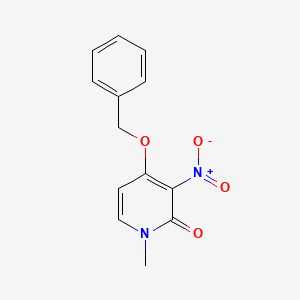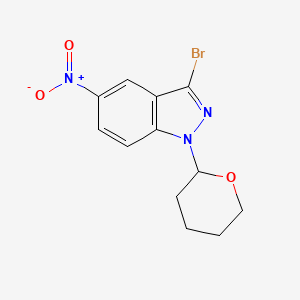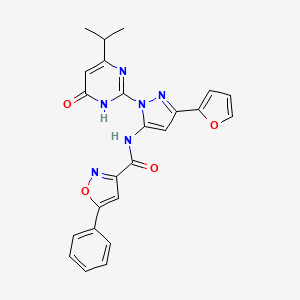
N1-benzhydryl-N2-(3-chloro-2-methylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of N1-benzhydryl-N2-(3-chloro-2-methylphenyl)oxalamide-related compounds involves base-mediated intramolecular arylation to yield benzhydrylamines, with the presence of electron-withdrawing groups facilitating the C-arylation. This process serves as an advanced step towards synthesizing nitrogenous heterocycles (Kisseljova, Smyslová, & Krchňák, 2014). Additionally, a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed for the efficient synthesis of di- and mono-oxalamides (Mamedov et al., 2016).
Molecular Structure Analysis
The structure of related N,N′-bis(substituted)oxamide compounds shows specific angles between the chlorohydroxyphenyl ring and the oxalamide unit, contributing to a three-dimensional supramolecular structure via classical hydrogen bonds (Wang, Zheng, Li, & Wu, 2016).
Chemical Reactions and Properties
Benzhydrylamines are advanced intermediates towards nitrogenous heterocycles, showcasing the importance of electron-withdrawing groups in facilitating C-arylation. These intermediates lead to the synthesis of indazole oxides and quinazolines, demonstrating their chemical versatility and reactivity (Kisseljova et al., 2014).
Physical Properties Analysis
The supramolecular structure of related compounds is determined by their molecular structure, particularly the angles between different units within the molecules. These angles influence the compound's physical properties, such as solubility and crystallinity, which are crucial for its application in further chemical reactions (Wang et al., 2016).
Chemical Properties Analysis
The synthesis and rearrangement processes of related compounds highlight their chemical properties, including reactivity and potential for forming various heterocyclic structures. These properties are essential for understanding the compound's behavior in different chemical environments and its potential applications in synthesizing new materials (Mamedov et al., 2016).
properties
IUPAC Name |
N'-benzhydryl-N-(3-chloro-2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c1-15-18(23)13-8-14-19(15)24-21(26)22(27)25-20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14,20H,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBGJDLKBMHNQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzhydryl-N2-(3-chloro-2-methylphenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N,N-diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2490674.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethylphenyl)urea](/img/structure/B2490678.png)



![Ethyl 2-({[(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio]acetyl}amino)benzoate](/img/structure/B2490685.png)